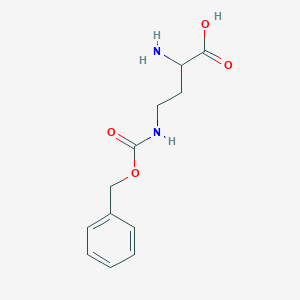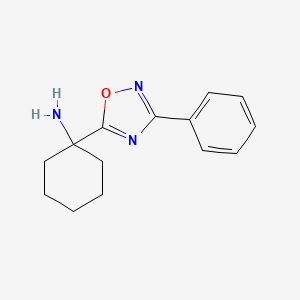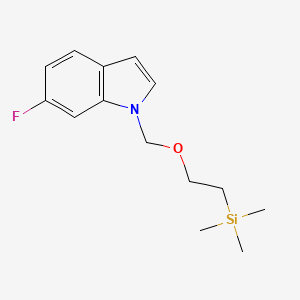
6-Fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole is a fluorinated indole derivative Indole compounds are known for their diverse biological activities and are often used as building blocks in pharmaceuticals and agrochemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole typically involves the following steps:
Starting Material: The synthesis begins with a suitable indole derivative.
Fluorination: Introduction of the fluorine atom at the 6-position of the indole ring. This can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Protection: The hydroxyl group is protected using a trimethylsilyl group to form the trimethylsilyl ether.
Etherification: The protected hydroxyl group is then converted to the 2-(trimethylsilyl)ethoxy group through etherification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives with various functional groups.
Applications De Recherche Scientifique
6-Fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 6-Fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, while the trimethylsilyl group can improve its solubility and stability. The exact molecular pathways and targets would depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Fluoro-3-methyl-1-[(trimethylsilyl)ethynyl]-1,2,3,4-tetrahydroisoquinoline
- 6-Fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-4-ol
Uniqueness
6-Fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole is unique due to the specific combination of fluorine and trimethylsilyl groups on the indole scaffold. This combination can result in distinct chemical and biological properties compared to other fluorinated or silylated indole derivatives.
Propriétés
Formule moléculaire |
C14H20FNOSi |
|---|---|
Poids moléculaire |
265.40 g/mol |
Nom IUPAC |
2-[(6-fluoroindol-1-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C14H20FNOSi/c1-18(2,3)9-8-17-11-16-7-6-12-4-5-13(15)10-14(12)16/h4-7,10H,8-9,11H2,1-3H3 |
Clé InChI |
IWIPTLMTKOJHPM-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CCOCN1C=CC2=C1C=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![disodium 2-[(1E)-2-(2,4-dinitrophenyl)diazen-1-yl]-3-sulfo-6-sulfonatonaphthalen-1-olate](/img/structure/B12513661.png)

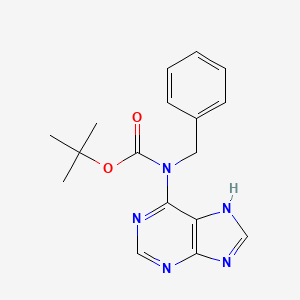
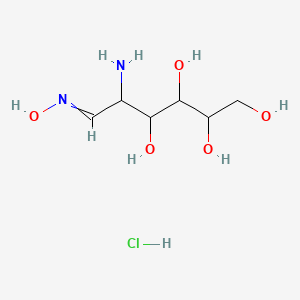

methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12513696.png)
![3-(3-Chlorophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one](/img/structure/B12513698.png)

![5-chloro-4-hydroxy-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidin-2-one bis(trifluridine) hydrochloride](/img/structure/B12513715.png)
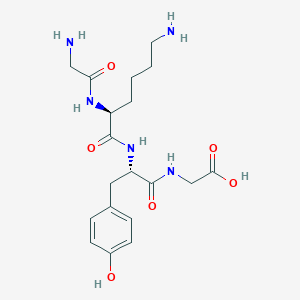
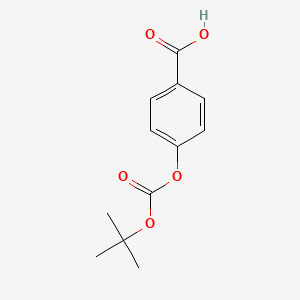
![2-[(4-Methylphenyl)hydrazinylidene]-3-oxo-3-pyridin-4-ylpropanal](/img/structure/B12513729.png)
